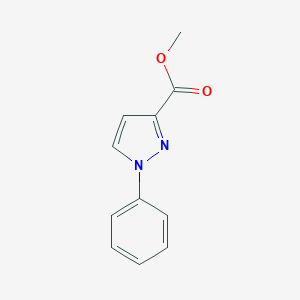

1-Phenyl-3-methoxycarbonylpyrazole

Descripción

Propiedades

Número CAS |

7188-95-6 |

|---|---|

Fórmula molecular |

C11H10N2O2 |

Peso molecular |

202.21g/mol |

Nombre IUPAC |

methyl 1-phenylpyrazole-3-carboxylate |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-8-13(12-10)9-5-3-2-4-6-9/h2-8H,1H3 |

Clave InChI |

QACKESFPJOHKIH-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=NN(C=C1)C2=CC=CC=C2 |

SMILES canónico |

COC(=O)C1=NN(C=C1)C2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a systematic comparison of 1-Phenyl-3-methoxycarbonylpyrazole with structurally analogous compounds:

Ethyl 1-(4-Methoxybenzyl)-3-p-Tolyl-1H-pyrazole-5-carboxylate

- Structure : Features a 4-methoxybenzyl group at the 1-position and a p-tolyl group at the 3-position, with an ethyl ester at the 5-position.

- Synthesis : Prepared via cyclization reactions, with crystallographic studies confirming its planar pyrazole core and intermolecular hydrogen bonding, enhancing stability .

1-(3-Chlorophenyl)-5-Methoxy-N-Methylpyrazole-3-Carboxamide

- Structure : Substituted with a 3-chlorophenyl group at the 1-position and a methylcarboxamide (-CONHCH₃) at the 3-position.

- Applications: Known as "PC 222" or "PZ 222," this compound is studied for its pesticidal and pharmacological activities, attributed to the electron-withdrawing chloro group enhancing receptor binding .

1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbohydrazide

- Structure : Contains an ethyl group at the 1-position and a carbohydrazide (-CONHNH₂) at the 5-position.

- Applications : Used in biochemical research, particularly in enzyme inhibition studies, due to the hydrazide group’s chelating properties .

- Key Difference : The carbohydrazide moiety introduces hydrogen-bonding capabilities absent in this compound, altering solubility and reactivity.

Comparative Data Table

Research Findings and Trends

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -COOCH₃) enhance electrophilicity and bioactivity but may reduce metabolic stability. Electron-donating groups (e.g., -OCH₃) improve solubility .

- Synthetic Efficiency : Higher yields (e.g., 72% for sulfonylmethyl derivatives ) are achieved with optimized cyclization protocols compared to carboxamide or carbohydrazide syntheses.

- Biological Relevance : Carboxamide and carbohydrazide derivatives show promise in targeted therapies, while ester derivatives (e.g., methoxycarbonyl) are preferred in agrochemicals due to hydrolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.